Alox15-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

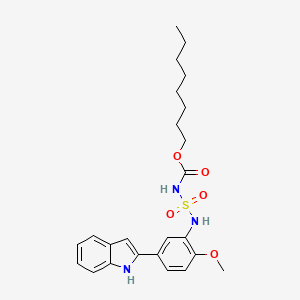

Molecular Formula |

C24H31N3O5S |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

octyl N-[[5-(1H-indol-2-yl)-2-methoxyphenyl]sulfamoyl]carbamate |

InChI |

InChI=1S/C24H31N3O5S/c1-3-4-5-6-7-10-15-32-24(28)27-33(29,30)26-22-17-19(13-14-23(22)31-2)21-16-18-11-8-9-12-20(18)25-21/h8-9,11-14,16-17,25-26H,3-7,10,15H2,1-2H3,(H,27,28) |

InChI Key |

OMEJTIUQCWVECC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)NS(=O)(=O)NC1=C(C=CC(=C1)C2=CC3=CC=CC=C3N2)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Allosteric Mechanism of Alox15-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alox15-IN-1 has emerged as a potent and selective inhibitor of Arachidonate 15-lipoxygenase (ALOX15), an enzyme implicated in a variety of inflammatory diseases, cancers, and ferroptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its allosteric inhibition of ALOX15. The information presented herein is compiled from recent studies, offering a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug discovery.

Mechanism of Action: Allosteric Inhibition

This compound, also referred to as compound 8b in some literature, functions as an allosteric inhibitor of ALOX15. Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct allosteric site, inducing a conformational change that modulates the enzyme's catalytic activity. This allosteric mechanism is supported by kinetic studies demonstrating that the inhibitory potency of this compound is dependent on the substrate used, a hallmark of allosteric regulation in ALOX15.

The binding of this compound to the allosteric site affects the enzyme's affinity for its substrates, linoleic acid (LA) and arachidonic acid (AA), differently. Kinetic analyses have revealed that for the oxygenation of arachidonic acid, this compound preferentially binds to the enzyme-substrate complex (ES complex) rather than the free enzyme. This mode of action suggests a sophisticated regulatory mechanism that can be leveraged for therapeutic intervention.

Quantitative Data Summary

The inhibitory potency of this compound against rabbit and human ALOX15 has been quantified, highlighting its substrate-dependent efficacy.

| Inhibitor | Enzyme | Substrate | IC50 (µM) | Reference |

| This compound | Rabbit ALOX15 | Linoleic Acid | 0.04 | [1] |

| This compound | Rabbit ALOX15 | Arachidonic Acid | 2.06 | [1] |

| This compound | Human ALOX15 | Linoleic Acid | 2.06 | [1] |

Kinetic Constants for Rabbit ALOX15 in the Absence of Inhibitor

| Parameter | Linoleic Acid | Arachidonic Acid |

| kcat (s-1) | 18.83 ± 2.34 | 4.86 ± 1.02 |

| KM (µM) | 31.58 ± 7.03 | 16.14 ± 3.60 |

Signaling Pathways and Biological Context

ALOX15 is a key enzyme in the metabolism of polyunsaturated fatty acids, producing bioactive lipid mediators that are involved in a range of physiological and pathological processes. By inhibiting ALOX15, this compound can modulate these downstream signaling pathways.

References

Alox15-IN-1: A In-Depth Technical Guide to a Selective ALOX15 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonate 15-lipoxygenase (ALOX15), a key enzyme in the metabolic pathway of polyunsaturated fatty acids, has been implicated in a range of inflammatory diseases and tumorigenesis. Its role in producing pro-inflammatory lipid mediators makes it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of Alox15-IN-1, a potent and selective inhibitor of ALOX15. This document details its inhibitory activity, selectivity, and the experimental methodologies utilized for its characterization, offering a valuable resource for researchers in the fields of inflammation, cancer biology, and drug discovery.

Introduction to ALOX15

Arachidonate 15-lipoxygenase (ALOX15) is a member of the lipoxygenase family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid.[1] This enzymatic reaction leads to the production of a variety of bioactive lipid mediators, including hydroxyeicosatetraenoic acids (HETEs) and lipoxins.[2] The ALOX15 signaling pathway is implicated in various physiological and pathological processes. In humans, ALOX15 primarily produces 15(S)-HETE from arachidonic acid, while the murine ortholog predominantly generates 12(S)-HETE.[2]

The products of ALOX15 activity can have both pro- and anti-inflammatory effects depending on the cellular context and the specific lipid mediators produced.[3] For instance, ALOX15-derived metabolites can contribute to the resolution of inflammation through the production of lipoxins. Conversely, other products can promote inflammation and have been linked to the pathogenesis of diseases such as asthma, atherosclerosis, and certain types of cancer.[3] Given its central role in these pathways, the selective inhibition of ALOX15 presents a promising therapeutic strategy.

This compound: A Potent and Selective Inhibitor

This compound has emerged as a potent inhibitor of ALOX15. It demonstrates significant inhibitory activity against both rabbit and human ALOX15 enzymes. A key characteristic of this compound is its substrate-dependent inhibition, showing higher potency when linoleic acid is the substrate compared to arachidonic acid.

Quantitative Inhibitory Activity

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound against rabbit and human ALOX15 are summarized in the table below.

| Target Enzyme | Substrate | IC50 (µM) |

| Rabbit ALOX15 | Linoleic Acid | 0.04 |

| Human ALOX15 | Linoleic Acid | Not explicitly stated, but potent inhibition reported |

| Rabbit ALOX15 | Arachidonic Acid | 2.06 |

| Human ALOX15 | Arachidonic Acid | Not explicitly stated, but potent inhibition reported |

Data compiled from available research literature.

Selectivity Profile

| Off-Target Enzyme | Selectivity vs. ALOX15 |

| ALOX5 | Selective |

| ALOX12 | Selective |

Qualitative assessment based on available literature. Quantitative data is limited.

Pharmacokinetic Properties

As of the latest available information, detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been published. In vivo studies are necessary to determine these parameters and to evaluate the compound's potential for therapeutic development.

Signaling and Experimental Workflow Diagrams

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Caption: ALOX15 Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for this compound Characterization.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize ALOX15 inhibitors like this compound.

Recombinant ALOX15 Expression and Purification

-

Cloning and Expression: The cDNA encoding human or rabbit ALOX15 is cloned into a suitable expression vector (e.g., pET vector for bacterial expression or baculovirus for insect cell expression).

-

Protein Expression: The expression vector is transformed into a suitable host (e.g., E. coli BL21(DE3) or Sf9 insect cells). Protein expression is induced under optimal conditions (e.g., temperature, inducer concentration, and incubation time).

-

Cell Lysis: The cells are harvested and lysed using appropriate methods (e.g., sonication or chemical lysis) in a buffer containing protease inhibitors.

-

Purification: The soluble fraction containing the recombinant ALOX15 is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure and active enzyme preparation.

-

Protein Quantification: The concentration of the purified ALOX15 is determined using a standard protein assay (e.g., Bradford or BCA assay).

In Vitro Enzyme Activity Assay (UV-Vis Spectrophotometry)

This assay measures the formation of the conjugated diene hydroperoxide product, which absorbs light at 234 nm.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) containing the purified ALOX15 enzyme.

-

Inhibitor Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations and pre-incubated with the enzyme for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (linoleic acid or arachidonic acid).

-

Absorbance Measurement: The increase in absorbance at 234 nm is monitored over time using a UV-Vis spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curve. The percent inhibition is calculated for each inhibitor concentration relative to a vehicle control (DMSO). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based ALOX15 Activity Assay

This assay measures the activity of ALOX15 within a cellular environment.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured under standard conditions. The cells are then transfected with an expression vector encoding ALOX15.

-

Inhibitor Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control for a specified duration.

-

Substrate Addition: The cells are then incubated with the substrate (e.g., arachidonic acid).

-

Lipid Extraction: After the incubation period, the cells and the culture medium are collected, and the lipids are extracted using a suitable organic solvent system (e.g., Folch method).

-

Product Analysis: The extracted lipids are analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of ALOX15-specific products (e.g., 15-HETE).

-

Data Analysis: The amount of product formed in the inhibitor-treated cells is compared to that in the vehicle-treated cells to determine the percent inhibition. The IC50 value is then calculated as described for the in vitro assay.

Conclusion

This compound represents a valuable pharmacological tool for investigating the physiological and pathological roles of ALOX15. Its potency and selectivity make it a promising lead compound for the development of novel therapeutics for inflammatory diseases and cancer. Further in vivo studies are warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers working with this important inhibitor and the ALOX15 enzyme.

References

- 1. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on the relationship between Arachidonic acid 15-Lipoxygenase (ALOX15) and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Alox15-IN-1 in the Investigation of Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a distinct form of regulated cell death, is characterized by iron-dependent lipid peroxidation and has been implicated in a growing number of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key enzymatic family involved in the execution of ferroptosis is the lipoxygenases (LOXs), which catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to the accumulation of lipid hydroperoxides. Arachidonate 15-lipoxygenase (ALOX15), in particular, has emerged as a critical mediator in this process. Alox15-IN-1 is a potent and specific inhibitor of ALOX15, making it an invaluable chemical tool for elucidating the molecular mechanisms of ferroptosis and for the preclinical validation of ALOX15 as a therapeutic target. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying ferroptosis, complete with experimental protocols and data presentation.

Mechanism of Action of this compound

This compound, also identified as compound 8b in some literature, is a potent inhibitor of the linoleate oxygenase activity of both rabbit and human ALOX15.[1] Its inhibitory action allows for the precise dissection of the role of ALOX15 in the ferroptotic cascade. By blocking ALOX15, this compound prevents the enzymatic peroxidation of PUFAs, such as linoleic and arachidonic acid, into lipid hydroperoxides. This, in turn, is expected to reduce the overall burden of lipid reactive oxygen species (ROS) and protect cells from entering the ferroptotic cell death pathway. The central role of ALOX15 in ferroptosis is further highlighted by its relationship with Glutathione Peroxidase 4 (GPX4), a key negative regulator of ferroptosis that detoxifies lipid hydroperoxides. Inhibition or downregulation of GPX4 leads to an accumulation of lipid peroxides, a process that can be driven by ALOX15 activity. Therefore, inhibitors like this compound are crucial for studying the interplay between these two key enzymes.

Quantitative Data on this compound Inhibition

The potency of this compound has been quantified, providing essential data for its use in experimental settings.

| Target Enzyme | Substrate | IC50 (µM) | Species |

| ALOX15 | Linoleic Acid | 0.04 | Rabbit |

| ALOX15 | Arachidonic Acid | 2.06 | Human |

Table 1: Inhibitory activity of this compound. Data sourced from MedchemExpress.[1]

While extensive quantitative data on the cellular effects of this compound are still emerging, studies using other ALOX15 inhibitors or ALOX15 silencing provide a strong indication of the expected outcomes. For instance, inhibition of ALOX15 has been shown to rescue cell viability and reduce lipid peroxidation in various cell models of ferroptosis.

| Experimental Model | Treatment | Effect on Cell Viability | Effect on Lipid ROS | Reference |

| Doxorubicin-treated H9C2 cells | ALOX15 inhibition/silencing | Increased | Decreased | [2] |

| RSL3-treated cells | PD146176 (ALOX15 inhibitor) | Increased | Not specified | [3] |

| Ischemia-reperfusion model | ALOX15 knockout | Increased | Decreased | [4][5] |

Table 2: Representative effects of ALOX15 modulation on ferroptosis markers. This table presents data from studies using various methods of ALOX15 inhibition, which are indicative of the expected effects of this compound.

Signaling Pathways Involving ALOX15 in Ferroptosis

Recent research has begun to unravel the signaling pathways that regulate ALOX15 expression and its role in ferroptosis. One such pathway involves the tumor suppressor p53 and the enzyme spermidine/spermine N1-acetyltransferase 1 (SAT1). Activation of p53 can lead to the transcriptional upregulation of SAT1, which in turn increases the expression of ALOX15.[3][6][7][8] This cascade sensitizes cells to ferroptosis, particularly under conditions of reactive oxygen species (ROS) stress. This compound can be used to specifically probe the contribution of ALOX15 downstream of p53 and SAT1 activation.

Experimental Protocols

The following are detailed methodologies for key experiments to study the role of this compound in ferroptosis. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of this compound on cell viability in the presence of a ferroptosis-inducing agent (e.g., RSL3 or erastin).

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

Ferroptosis inducer (e.g., RSL3 or erastin)

-

MTS reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations based on the known IC50 values (e.g., 0.01 µM to 10 µM).

-

Pre-treat the cells with the desired concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) group.

-

Add the ferroptosis-inducing agent at a predetermined concentration (e.g., a concentration that induces ~50% cell death).

-

Incubate the plate for the desired time period (e.g., 24-48 hours).

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This protocol utilizes the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation by flow cytometry.[9][10][11][12]

Materials:

-

Cells of interest

-

6-well plates

-

This compound

-

Ferroptosis inducer

-

C11-BODIPY 581/591 (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound and a ferroptosis inducer as described in the cell viability assay protocol.

-

At the end of the treatment period, harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in PBS containing 2 µM C11-BODIPY 581/591.

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the cells in PBS for flow cytometry analysis.

-

Analyze the cells using a flow cytometer. The oxidized C11-BODIPY will fluoresce in the green channel (e.g., FITC), while the reduced form will fluoresce in the red channel (e.g., PE-Texas Red).

-

The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.

Western Blot Analysis

This protocol is for detecting changes in the protein levels of key ferroptosis markers, such as GPX4 and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), following treatment with this compound.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ALOX15, anti-GPX4, anti-ACSL4, anti-beta-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like beta-actin.

Conclusion

This compound is a powerful and specific pharmacological tool for investigating the role of ALOX15 in ferroptosis. Its ability to potently inhibit ALOX15 allows researchers to modulate a key step in the lipid peroxidation cascade that drives this form of cell death. By utilizing the experimental approaches outlined in this guide, scientists can further delineate the intricate signaling networks governing ferroptosis and evaluate the therapeutic potential of targeting ALOX15 in a variety of disease contexts. The continued application of this compound in ferroptosis research will undoubtedly contribute to a deeper understanding of this critical cell death pathway and may pave the way for novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ALOX15 Modulates Ferroptosis via the Reactive Oxygen Species-Mediated MAPK Pathway in Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. ALOX15-launched PUFA-phospholipids peroxidation increases the susceptibility of ferroptosis in ischemia-induced myocardial damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ALOX15-launched PUFA-phospholipids peroxidation increases the susceptibility of ferroptosis in ischemia-induced myocardial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ironing out how p53 regulates ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 9. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

Investigating the Function of ALOX15 with Alox15-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonate 15-lipoxygenase (ALOX15), a key enzyme in the metabolism of polyunsaturated fatty acids, has been implicated in a myriad of physiological and pathological processes, including inflammation, oxidative stress, and ferroptosis.[1][2] Its enzymatic activity leads to the production of bioactive lipid mediators, such as 15-hydroxyeicosatetraenoic acid (15-HETE) and 12-hydroxyeicosatetraenoic acid (12-HETE) from arachidonic acid, which in turn modulate various signaling pathways.[1] Understanding the precise role of ALOX15 in cellular function is crucial for the development of novel therapeutics for a range of diseases. Alox15-IN-1 is a potent and specific inhibitor of ALOX15, serving as an invaluable tool for elucidating the enzyme's function. This technical guide provides a comprehensive overview of the methodologies and data related to the investigation of ALOX15 using this compound.

Data Presentation

Quantitative Data on this compound Inhibition and Effects

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on various cellular processes.

| Inhibitor | Target | Substrate | IC50 (μM) | Reference |

| This compound | Rabbit ALOX15 | Linoleic Acid | 0.04 | [3] |

| This compound | Human ALOX15 | Linoleic Acid | 2.06 | [3] |

| This compound | Rabbit ALOX15 | Arachidonic Acid | Not Specified | |

| This compound | Human ALOX15 | Arachidonic Acid | Not Specified |

| Cellular Process | Model System | This compound Concentration | Observed Effect | Reference |

| Ferroptosis | Doxorubicin-treated H9C2 cells | Not Specified | Ameliorated lipid peroxidation and ferroptosis | [4] |

| Ferroptosis | RSL3-induced toxicity in H9C2 cells | Not Specified | Protected against cell toxicity | [4] |

| Inflammation | Not Specified | Not Specified | Reduction in pro-inflammatory cytokine expression (e.g., IL-6, TNFα) | [1][5] |

| Oxidative Stress | Not Specified | Not Specified | Decrease in reactive oxygen species (ROS) production | [4] |

| Cell Viability | Not Specified | Not Specified | Varies depending on cell type and context |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of ALOX15 using this compound.

In Vitro ALOX15 Enzymatic Activity Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of purified or recombinant ALOX15.

Materials:

-

Purified or recombinant ALOX15 enzyme

-

Arachidonic acid (substrate)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium borohydride

-

Acetic acid

-

Acetonitrile

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Protocol:

-

Prepare a reaction mixture containing PBS, the ALOX15 enzyme, and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.

-

Initiate the reaction by adding the substrate, arachidonic acid (e.g., final concentration of 100 µM).

-

Incubate for a specific time (e.g., 3-10 minutes) at the same temperature.

-

Stop the reaction by adding sodium borohydride to reduce the hydroperoxy products to their corresponding hydroxy derivatives.

-

Acidify the reaction mixture with acetic acid.

-

Precipitate the protein by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the presence of 12-HETE and 15-HETE using RP-HPLC.

-

Quantify the peak areas to determine the extent of inhibition by this compound and calculate the IC50 value.

Cell-Based ALOX15 Activity Assay

Objective: To assess the effect of this compound on ALOX15 activity within a cellular context.

Materials:

-

Cell line expressing ALOX15 (e.g., macrophages, epithelial cells)

-

Cell culture medium

-

This compound

-

Arachidonic acid

-

Cell lysis buffer

-

LC-MS/MS system

Protocol:

-

Culture the cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration.

-

Incubate the cells with arachidonic acid for a defined period.

-

Wash the cells with PBS and lyse them.

-

Extract the lipids from the cell lysate.

-

Analyze the lipid extract for the levels of 12-HETE and 15-HETE using LC-MS/MS.

-

Normalize the HETE levels to the total protein concentration in the cell lysate.

Cell Viability Assay (MTT Assay)

Objective: To evaluate the effect of ALOX15 inhibition by this compound on cell viability.

Materials:

-

Cells of interest

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized reagent)

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

-

Treat the cells with a range of concentrations of this compound. Include appropriate vehicle controls.

-

Incubate the cells for the desired experimental period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.[7][8]

-

Add the solubilization solution to dissolve the formazan crystals.[7]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Reactive Oxygen Species (ROS) Detection Assay (DCFDA Assay)

Objective: To measure the impact of ALOX15 inhibition on intracellular ROS levels.

Materials:

-

Cells of interest

-

96-well black plates

-

Cell culture medium

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Seed cells in a 96-well black plate and treat with this compound as described for the MTT assay.[3]

-

At the end of the treatment period, remove the medium and wash the cells with PBS.

-

Load the cells with DCFH-DA solution (e.g., 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.[3]

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or analyze the cells by flow cytometry.[9]

Lipid Peroxidation Assay (BODIPY™ 581/591 C11 Staining)

Objective: To assess the effect of ALOX15 inhibition on lipid peroxidation, a key feature of ferroptosis.

Materials:

-

Cells of interest

-

This compound

-

BODIPY™ 581/591 C11 probe

-

Fluorescence microscope or flow cytometer

Protocol:

-

Treat cells with this compound.

-

Induce lipid peroxidation if necessary (e.g., using RSL3 or erastin).

-

Incubate the cells with the BODIPY™ 581/591 C11 probe.

-

Wash the cells to remove the unbound probe.

-

Analyze the cells using a fluorescence microscope or flow cytometer. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation, allowing for ratiometric analysis of lipid peroxidation.[10]

Cytokine Measurement (ELISA)

Objective: To quantify the effect of ALOX15 inhibition on the production of specific inflammatory cytokines.

Materials:

-

Cell culture supernatant from this compound treated cells

-

Commercially available ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

-

Microplate reader

Protocol:

-

Collect the cell culture supernatant from cells treated with this compound and appropriate stimuli (e.g., LPS).

-

Perform the ELISA according to the manufacturer's instructions.[11] This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-conjugated secondary antibody, and a substrate.

-

Measure the absorbance using a microplate reader.

-

Calculate the cytokine concentration based on a standard curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving ALOX15 and a general experimental workflow for investigating its function with this compound.

Caption: ALOX15-mediated inflammatory signaling pathways.

Caption: Role of ALOX15 in the induction of ferroptosis.

Caption: General workflow for investigating ALOX15.

References

- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ALOX15 Modulates Ferroptosis via the Reactive Oxygen Species-Mediated MAPK Pathway in Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review on the relationship between Arachidonic acid 15-Lipoxygenase (ALOX15) and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assay (MTT Assay) Protocol [protocols.io]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid Peroxidation Assay Using BODIPY-Phenylbutadiene Probes: A Methodological Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. h-h-c.com [h-h-c.com]

Alox15 Inhibition: A Promising Therapeutic Avenue for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A key pathological hallmark of these conditions is neuronal cell death, driven by complex mechanisms including oxidative stress and inflammation. Emerging evidence has implicated the enzyme 15-lipoxygenase (Alox15), also known as 12/15-lipoxygenase (12/15-LOX), as a critical mediator of neuronal damage. Alox15 catalyzes the peroxidation of polyunsaturated fatty acids, leading to the production of lipid hydroperoxides that can trigger a form of iron-dependent regulated cell death known as ferroptosis. This technical guide provides a comprehensive overview of the role of Alox15 in neurodegeneration and the therapeutic potential of its inhibition, with a focus on preclinical research data and experimental methodologies. While the specific inhibitor "Alox15-IN-1" remains to be definitively identified in the literature, this guide will focus on well-characterized Alox15 inhibitors such as ML351 and Baicalein to illustrate the principles and applications of targeting Alox15 in neurodegenerative disease research.

The Role of Alox15 in Neurodegeneration: A Vicious Cycle of Oxidative Stress and Cell Death

Alox15 is a key enzyme in the metabolic pathway of polyunsaturated fatty acids, generating bioactive lipid mediators. In the central nervous system, its upregulation and activation are associated with a cascade of detrimental events. Alox15-mediated lipid peroxidation contributes to the generation of reactive oxygen species (ROS), overwhelming the cellular antioxidant defense systems. This oxidative stress damages cellular components, including membranes, proteins, and DNA, ultimately leading to neuronal dysfunction and death.

A critical mechanism through which Alox15 exerts its neurotoxic effects is the induction of ferroptosis. This iron-dependent cell death pathway is characterized by the accumulation of lipid peroxides. Alox15 directly contributes to this process by producing lipid hydroperoxides. The inhibition of Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides, further sensitizes neurons to ferroptosis. This pathway is increasingly recognized as a significant contributor to neuronal loss in various neurodegenerative conditions.

Quantitative Data on Alox15 Inhibitors in Neurodegenerative Disease Models

The therapeutic potential of inhibiting Alox15 has been investigated in various preclinical models of neurodegenerative diseases. The following tables summarize the quantitative data on the efficacy of prominent Alox15 inhibitors.

Table 1: Efficacy of ML351 in an Ischemic Stroke Mouse Model

| Parameter | Control (Vehicle) | ML351 Treatment | Percentage Change | Reference |

| Infarct Volume (mm³) | ||||

| 6 hours post-I/R | 77.8 ± 10.2 | 38.0 ± 5.5 | ↓ 51.2% | [1] |

| 24 hours post-I/R | 68.4 ± 8.9 | 37.0 ± 4.8 | ↓ 45.9% | [1] |

| 72 hours post-I/R | 74.2 ± 9.6 | 46.0 ± 6.0 | ↓ 38.0% | [1] |

| Neurological Deficit Score | ||||

| 6 hours post-I/R | ~3.5 | ~2.5 | ↓ ~28.6% | [1] |

| 24 hours post-I/R | ~3.2 | ~2.0 | ↓ ~37.5% | [1] |

| 72 hours post-I/R | ~3.0 | ~1.5 | ↓ 50.0% | [1] |

| Lipid Peroxidation (MDA levels) | Increased | Significantly Attenuated | ↓ | [1] |

I/R: Ischemia/Reperfusion; MDA: Malondialdehyde. Neurological deficit scores are often on a scale of 0-5, where higher scores indicate greater impairment.

Table 2: Neuroprotective Effects of Baicalein in In Vitro Models of Neuronal Damage

| Model System | Toxin/Insult | Baicalein Concentration (µM) | Outcome Measure | Quantitative Effect | Reference |

| HT-22 Cells | Glutamate | 10 | Cell Viability | Increased | [2] |

| 30 | Cell Viability | Increased further | [2] | ||

| 50 | Cell Viability | Maximally Increased | [2] | ||

| 10 | ROS Levels | Decreased | [2] | ||

| 30 | ROS Levels | Decreased further | [2] | ||

| 50 | ROS Levels | Maximally Decreased | [2] | ||

| 10, 30, 50 | Bcl-2/Bax Ratio | Dose-dependently increased | [2] | ||

| PC12 Cells | 6-OHDA | Pre-treatment | Cell Viability | Significantly Prevented Damage | [3] |

| Keap1 Expression | Decreased | [3] | |||

| Nrf2/HO-1 Expression | Increased | [3] | |||

| RSC96 Schwann Cells | - | 5, 10, 20 | Cell Viability | Dose-dependently increased | [4] |

6-OHDA: 6-hydroxydopamine, a neurotoxin used to model Parkinson's disease. ROS: Reactive Oxygen Species. Bcl-2/Bax ratio is an indicator of apoptosis. Keap1/Nrf2/HO-1 is a key antioxidant signaling pathway.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the investigation of Alox15 inhibitors.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

This model is widely used to mimic ischemic stroke.

Objective: To assess the neuroprotective effects of an Alox15 inhibitor in a model of focal cerebral ischemia.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Alox15 inhibitor (e.g., ML351) dissolved in a suitable vehicle (e.g., DMSO)

-

Anesthetic (e.g., isoflurane)

-

Surgical microscope

-

Micro-dissecting instruments

-

6-0 silicon-coated nylon monofilament

-

Laser Doppler flowmeter

-

2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the mouse with isoflurane. Maintain body temperature at 37°C using a heating pad. Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Ligate the distal ECA. A loose ligature is placed around the CCA. A small incision is made in the ECA. The silicon-coated monofilament is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is confirmed by a significant drop in cerebral blood flow as measured by the laser Doppler flowmeter.[5]

-

Inhibitor Administration: The Alox15 inhibitor or vehicle is administered intraperitoneally (i.p.) or intravenously (i.v.) at a predetermined time point relative to the onset of ischemia (e.g., at the time of reperfusion).[1]

-

Reperfusion: After the desired period of occlusion (e.g., 60 minutes), the monofilament is withdrawn to allow for reperfusion.

-

Neurological Assessment: At various time points post-MCAO (e.g., 24, 48, 72 hours), assess neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement: At the end of the experiment, euthanize the mice and perfuse with saline. The brain is removed and sectioned. The brain slices are stained with 2% TTC. The infarct area (white) is quantified using image analysis software.[5]

In Vitro Model: 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in SH-SY5Y Cells

This model is used to study the pathology of Parkinson's disease.

Objective: To evaluate the protective effects of an Alox15 inhibitor against dopaminergic neurodegeneration.

Materials:

-

Human neuroblastoma SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

6-hydroxydopamine (6-OHDA)

-

Alox15 inhibitor (e.g., Baicalein)

-

MTT assay kit for cell viability

-

Kits for measuring ROS, lipid peroxidation, and protein expression (Western blot)

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis). Pre-treat the cells with various concentrations of the Alox15 inhibitor for a specified time (e.g., 1 hour).

-

Induction of Neurotoxicity: Add 6-OHDA to the cell culture medium at a final concentration known to induce significant cell death (e.g., 100 µM) and incubate for a further 24 hours.[6]

-

Cell Viability Assay (MTT): After the incubation period, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.

-

Measurement of Oxidative Stress:

-

Western Blot Analysis: Lyse the cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against proteins of interest (e.g., Alox15, GPX4, cleaved caspase-3).[9][10] Visualize the bands using a chemiluminescence detection system and quantify the band intensities.

Immunofluorescence Staining for 4-Hydroxynonenal (4-HNE) in Brain Tissue

4-HNE is a marker of lipid peroxidation.

Objective: To visualize and quantify lipid peroxidation in brain tissue following an insult and treatment with an Alox15 inhibitor.

Materials:

-

Formalin-fixed, paraffin-embedded or frozen brain sections

-

Primary antibody against 4-HNE

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, bring to room temperature.

-

Antigen Retrieval: For paraffin sections, perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).[11]

-

Permeabilization and Blocking: Permeabilize the sections with Triton X-100 and block non-specific binding with a blocking solution (e.g., 5% normal goat serum).

-

Primary Antibody Incubation: Incubate the sections with the primary anti-4-HNE antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the sections with an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the staining using a fluorescence microscope. Capture images and quantify the fluorescence intensity of 4-HNE staining using image analysis software.[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Alox15-mediated neurodegeneration and the workflow for inhibitor screening is essential for a clear understanding.

Alox15-Mediated Ferroptosis Signaling Pathway

Caption: Alox15-mediated ferroptosis pathway in neurons.

Experimental Workflow for Screening Alox15 Inhibitors

Caption: Workflow for Alox15 inhibitor drug discovery.

Conclusion

The inhibition of Alox15 presents a compelling strategy for the development of novel therapeutics for a range of neurodegenerative diseases. By mitigating oxidative stress and preventing ferroptotic cell death, Alox15 inhibitors have demonstrated significant neuroprotective effects in preclinical models. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore this promising therapeutic avenue. Future research should focus on the development of highly selective and potent Alox15 inhibitors with favorable pharmacokinetic profiles to facilitate their translation into clinical applications for the treatment of these devastating neurological disorders.

References

- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 2. Baicalin protects neurons from oxidative stress and apoptosis induced by glutamate excitotoxicity in HT-22 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Baicalin promotes the viability of Schwann cells in vitro by regulating neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 7. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 8. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]

- 12. researchgate.net [researchgate.net]

Alox15-IN-1: An In-depth Technical Guide to its Enzymatic Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition profile of Alox15-IN-1, a potent inhibitor of Arachidonate 15-Lipoxygenase (ALOX15). This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its role in relevant signaling pathways.

Quantitative Inhibition Data

This compound has demonstrated potent inhibition of both rabbit and human ALOX15. The inhibitory activity, as determined by IC50 values, varies depending on the species and the substrate used in the assay. A summary of the available quantitative data for this compound and a related analog, ALOX15-IN-2, is presented below.

| Compound | Target Enzyme | Substrate | IC50 (µM) | Reference |

| This compound | Rabbit ALOX15 | Linoleic Acid | 0.04 | [1] |

| Human ALOX15 | Linoleic Acid | 2.06 | [1] | |

| Rabbit ALOX15 | Arachidonic Acid | - | ||

| Human ALOX15 | Arachidonic Acid | - | ||

| ALOX15-IN-2 | Rabbit ALOX15 | Linoleic Acid | 1.55 | [2] |

| Human ALOX15 | Linoleic Acid | 2.79 | [2] | |

| Rabbit ALOX15 | Arachidonic Acid | - | ||

| Human ALOX15 | Arachidonic Acid | - |

Note: IC50 values for arachidonic acid as a substrate for this compound were not explicitly found in the provided search results. Further experimental validation is recommended for a complete profile.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the enzymatic inhibition of this compound.

Biochemical Enzyme Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard assays for 15-lipoxygenase inhibitors and is suitable for determining the IC50 value of this compound.

Materials:

-

Human or Rabbit recombinant ALOX15 enzyme

-

This compound

-

Linoleic acid or Arachidonic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO)

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ALOX15 enzyme in borate buffer. The final concentration in the assay will depend on the enzyme's specific activity.

-

Prepare a stock solution of the substrate (Linoleic acid or Arachidonic acid) in ethanol and then dilute in borate buffer to the desired concentration (e.g., 100 µM final concentration).

-

Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of inhibitor concentrations.

-

-

Assay Protocol:

-

Set the spectrophotometer to read absorbance at 234 nm.

-

In a quartz cuvette, add the borate buffer.

-

Add the desired volume of the this compound dilution (or DMSO for the control).

-

Add the ALOX15 enzyme solution and incubate for a specified time (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution.

-

Immediately begin recording the change in absorbance at 234 nm over time (e.g., for 5 minutes). The increase in absorbance is due to the formation of the conjugated diene hydroperoxide product.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell-Based Assay for ALOX15 Inhibition

This protocol outlines a general method to assess the activity of this compound in a cellular context.

Materials:

-

A suitable cell line expressing ALOX15 (e.g., HT-1080 fibrosarcoma cells, Calu-1 lung cancer cells).

-

Cell culture medium and supplements.

-

This compound.

-

A ferroptosis-inducing agent (e.g., erastin or RSL3).

-

Reagents for measuring lipid peroxidation (e.g., C11-BODIPY 581/591 dye).

-

Reagents for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Fluorescence plate reader or flow cytometer.

Procedure:

-

Cell Culture and Treatment:

-

Culture the ALOX15-expressing cells to the desired confluency in appropriate multi-well plates.

-

Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified period.

-

Induce ferroptosis by adding erastin or RSL3 to the cell culture medium.

-

-

Measurement of Lipid Peroxidation:

-

After the treatment period, stain the cells with a lipid peroxidation sensor like C11-BODIPY 581/591.

-

Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. A shift in fluorescence indicates lipid peroxidation.

-

-

Measurement of Cell Viability:

-

In a parallel set of wells, assess cell viability using a standard assay like the CellTiter-Glo® assay.

-

-

Data Analysis:

-

Quantify the level of lipid peroxidation and cell viability for each treatment condition.

-

Determine the ability of this compound to rescue cells from ferroptosis by comparing the results from inhibitor-treated wells to the control wells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving ALOX15 and a typical experimental workflow for inhibitor testing.

ALOX15-Mediated Ferroptosis Pathway

ALOX15 in Inflammatory Signaling

Experimental Workflow for this compound Characterization

References

Alox15-IN-1: A Chemical Probe for Interrogating ALOX15 Biology

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Arachidonate 15-lipoxygenase (ALOX15) is a lipid-peroxidizing enzyme implicated in a range of physiological and pathological processes, including inflammation, immune responses, and ferroptosis.[1][2][3] The development of potent and selective chemical probes is critical for dissecting the complex roles of ALOX15 in these pathways. This technical guide provides a comprehensive overview of Alox15-IN-1, a potent inhibitor developed to serve as a chemical probe for studying ALOX15 biology. This document details the inhibitor's mechanism of action, potency, and selectivity, provides experimental protocols for its use, and illustrates its interaction with key biological pathways.

Introduction to ALOX15

ALOX15 is a non-heme iron-containing dioxygenase that catalyzes the stereo-specific oxygenation of polyunsaturated fatty acids (PUFAs).[2][4] Its primary substrates include linoleic acid (LA) and arachidonic acid (AA).[5] Human ALOX15 predominantly converts arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[5] With linoleic acid, it forms 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE).[5]

These lipid mediators are not merely metabolic byproducts; they are bioactive signaling molecules that modulate various cellular processes. ALOX15 activity is implicated in both pro-inflammatory and anti-inflammatory (pro-resolving) pathways, making its role context-dependent.[2][6] For instance, ALOX15 is involved in the biosynthesis of lipoxins, a class of specialized pro-resolving mediators that help terminate inflammation.[5] Conversely, its products can also contribute to inflammatory conditions like asthma and promote ferroptosis, a form of iron-dependent programmed cell death.[3][7]

Given its dual role, understanding the precise function of ALOX15 in different disease states is a significant area of research. Potent and selective inhibitors, such as this compound, are invaluable tools for this purpose.

This compound: A Potent and Selective Chemical Probe

This compound (also referred to as compound 8b in some literature) is a small molecule inhibitor designed to target the linoleate oxygenase activity of ALOX15.[8] Its utility as a chemical probe stems from its high potency against specific ALOX15 orthologs.

Potency and Selectivity

The inhibitory activity of this compound has been quantified against different ALOX15 orthologs and with different substrates. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | Substrate | IC50 (µM) | Reference |

| Rabbit ALOX15 | Linoleic Acid (LA) | 0.04 | [8] |

| Human ALOX15 | Arachidonic Acid (AA) | 2.06 | [8] |

Table 1: Potency of this compound against ALOX15 Orthologs.

The data indicates that this compound is a particularly potent inhibitor of the rabbit ALOX15 ortholog when linoleic acid is the substrate.[8] While still effective against human ALOX15, its potency is reduced when arachidonic acid is the substrate.[8] This substrate- and species-dependent activity is an important consideration for experimental design. Information on its selectivity against other human lipoxygenase isoforms, such as ALOX5 and ALOX12, is crucial for definitively attributing its biological effects to ALOX15 inhibition and requires further investigation.

Key Signaling Pathways Modulated by ALOX15

This compound can be used to investigate the role of ALOX15 in several critical signaling pathways.

Inflammatory and Pro-Resolving Pathways

ALOX15 sits at a crucial junction in the metabolism of PUFAs, capable of generating both pro-inflammatory and pro-resolving lipid mediators. By inhibiting ALOX15, this compound allows researchers to probe the downstream consequences of blocking the production of molecules like 15-HETE and their subsequent conversion into lipoxins and resolvins.

Ferroptosis Pathway

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. ALOX15 is a key enzyme in this process, as it can directly oxygenate esterified PUFAs within membrane phospholipids, generating the lipid hydroperoxides (HpETE-PEs) that drive ferroptotic cell death.[3] This process is particularly relevant in ischemia-reperfusion injury and certain neurodegenerative diseases.[9] this compound can be used to determine if blocking ALOX15-mediated lipid peroxidation can prevent or mitigate ferroptosis in various cell and disease models.

Experimental Protocols and Workflows

The following protocols are provided as a guide for utilizing this compound in common experimental setups.

Biochemical Assay: ALOX15 Activity Measurement

This protocol describes a common method to measure the enzymatic activity of purified ALOX15 and assess the inhibitory potential of compounds like this compound. The assay is based on detecting the formation of a conjugated diene in the product, which absorbs light at 234 nm.[10][11]

Materials:

-

Purified recombinant human or rabbit ALOX15

-

Assay Buffer: Phosphate-buffered saline (PBS) or similar physiological buffer (pH 7.4)

-

Substrate: Linoleic acid or arachidonic acid, stock solution in ethanol

-

This compound: Stock solution in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagents: Dilute the ALOX15 enzyme in assay buffer to the desired final concentration. Prepare serial dilutions of this compound in assay buffer. Prepare the substrate solution in assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the this compound dilution (or DMSO for control), and the ALOX15 enzyme solution.

-

Pre-incubation: Incubate the plate for 5-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.

-

Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 234 nm over time (kinetic mode) at a controlled temperature (e.g., 25°C).

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each condition. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Measuring Chemokine Production

This protocol outlines how to use this compound to investigate the role of ALOX15 in modulating inflammatory responses in a cellular context, such as in human lung macrophages.[12]

Materials:

-

Human lung macrophages (or other relevant cell line, e.g., monocyte-derived macrophages)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Stimulant: Lipopolysaccharide (LPS) or Interleukin-4 (IL-4)

-

This compound: Stock solution in DMSO

-

ELISA kits for desired chemokines (e.g., CCL2, CCL13)

-

Cell culture plates (e.g., 24-well)

Procedure:

-

Cell Seeding: Plate macrophages in a 24-well plate at a suitable density and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.

-

Stimulation: Add the inflammatory stimulus (e.g., 10 ng/mL LPS or 10 ng/mL IL-4) to the wells.

-

Incubation: Culture the cells for a defined period (e.g., 24 hours) to allow for chemokine production and secretion.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

Chemokine Measurement: Quantify the concentration of specific chemokines in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the levels of chemokines produced in this compound-treated cells to the vehicle-treated controls to determine the effect of ALOX15 inhibition on the inflammatory response.

In Vivo Studies

While specific in vivo protocols for this compound are not extensively detailed in the public domain, its use in animal models of inflammation or disease would follow established pharmacological principles.

General Approach:

-

Model Selection: Choose an appropriate animal model, such as a mouse model of dextran sulfate sodium (DSS)-induced colitis or allergen-induced airway inflammation.[2][13]

-

Probe Formulation and Administration: Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

-

Dosing and Treatment Schedule: Administer this compound to the animals according to a pre-determined schedule (e.g., daily for the duration of the disease induction).

Conclusion

This compound is a valuable chemical probe for the functional interrogation of ALOX15. Its high potency allows for the effective inhibition of ALOX15 activity in biochemical and cellular assays, enabling researchers to dissect its contribution to complex biological processes like inflammation and ferroptosis. Careful consideration of its species- and substrate-dependent activity, along with rigorous experimental design including appropriate controls, will ensure its effective use in advancing our understanding of ALOX15 biology and its potential as a therapeutic target.

References

- 1. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on the relationship between Arachidonic acid 15-Lipoxygenase (ALOX15) and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

- 5. ALOX15 - Wikipedia [en.wikipedia.org]

- 6. ALOX15 as a Suppressor of Inflammation and Cancer: Lost in the Link - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development of novel ALOX15 inhibitors combining dual machine learning filtering and fragment substitution optimisation approaches, molecular docking and dynamic simulation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research.rug.nl [research.rug.nl]

- 12. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional humanization of 15-lipoxygenase-1 (Alox15) protects mice from dextran sodium sulfate induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Recommended working concentration for Alox15-IN-1 in vitro.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Alox15-IN-1, a potent inhibitor of Arachidonate 15-lipoxygenase (ALOX15), in in vitro research settings. The information is intended to assist in the design and execution of experiments aimed at investigating the role of ALOX15 in various biological processes.

Introduction

Arachidonate 15-lipoxygenase (ALOX15) is a lipid-peroxidizing enzyme implicated in a variety of physiological and pathological processes, including inflammation, ferroptosis, and the biosynthesis of specialized pro-resolving mediators.[1][2] this compound is a valuable tool for studying the functions of ALOX15 due to its potent inhibitory activity. Understanding the appropriate working concentrations and experimental conditions is crucial for obtaining reliable and reproducible results.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₃₁N₃O₅S |

| Molecular Weight | 473.59 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Recommended Working Concentrations

The optimal working concentration of this compound is dependent on the specific experimental system, including the cell type, substrate concentration, and the endpoint being measured. Based on its inhibitory potency (IC₅₀ values), a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro applications.

Enzyme Inhibition Data

| Target | Substrate | IC₅₀ |

| Rabbit ALOX15 | Linoleic Acid | 0.04 µM |

| Human ALOX15 | Arachidonic Acid | 2.06 µM |

Data sourced from MedchemExpress.

It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Signaling Pathways Involving ALOX15

ALOX15 is a key enzyme in several signaling pathways, notably in the regulation of ferroptosis and inflammation.

ALOX15 in Ferroptosis

ALOX15 plays a crucial role in the execution of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. The SAT1/ALOX15 and p53-SAT1 signaling pathways are implicated in this process.

ALOX15 in Inflammation and Ischemia-Reperfusion Injury

ALOX15 is also involved in inflammatory responses and has been implicated in the pathology of cerebral ischemia-reperfusion injury through the PHD2/HIF2α signaling pathway.

Experimental Protocols

Protocol 1: In Vitro ALOX15 Enzyme Activity Assay

This protocol is adapted from methodologies used to assess the enzymatic activity of ALOX15 by measuring the formation of its products from arachidonic acid.

Materials:

-

Recombinant human ALOX15

-

Arachidonic acid (substrate)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium borohydride

-

Acetonitrile

-

Acetic acid

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of arachidonic acid in ethanol. A final concentration of 100 µM in the reaction mixture is recommended.

-

Prepare stock solutions of this compound in DMSO.

-

Prepare a fresh solution of sodium borohydride in water.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine recombinant human ALOX15 with PBS.

-

Add the desired concentration of this compound or DMSO (vehicle control) and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid to a final concentration of 100 µM.

-

Incubate the reaction mixture for 10-15 minutes at 37°C.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an excess of sodium borohydride to reduce the hydroperoxy products to their more stable hydroxy derivatives.

-

Acidify the reaction mixture with acetic acid.

-

Precipitate the protein by adding an equal volume of acetonitrile.

-

Centrifuge at high speed to pellet the precipitated protein.

-

-

Analysis:

-

Analyze the supernatant containing the lipid products (e.g., 15-HETE) by RP-HPLC.

-

Monitor the absorbance at a wavelength appropriate for the expected products (e.g., 235 nm for conjugated dienes).

-

Quantify the amount of product formed and calculate the percentage of inhibition by this compound compared to the vehicle control.

-

Protocol 2: Cell-Based Ferroptosis Assay

This protocol provides a general framework for investigating the effect of this compound on ferroptosis in a cell-based model. The specific conditions should be optimized for the cell line of interest.

Materials:

-

Cell line of interest (e.g., HT-1080)

-

Complete cell culture medium

-

Ferroptosis inducer (e.g., Erastin or RSL3)

-

This compound

-

Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or propidium iodide)

-

Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)

-

Plate reader or flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere overnight.

-

-

Treatment:

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours prior to inducing ferroptosis.

-

Induce ferroptosis by adding a known concentration of Erastin or RSL3. Include a negative control group with no inducer.

-

-

Incubation:

-

Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).

-

-

Assessment of Cell Viability:

-

At the end of the incubation period, measure cell viability using a standard assay according to the manufacturer's instructions.

-

-

Measurement of Lipid Peroxidation (Optional):

-

To directly measure a hallmark of ferroptosis, treat a parallel set of cells as described above.

-

At the desired time point, stain the cells with a lipid peroxidation sensor like C11-BODIPY 581/591.

-

Analyze the fluorescence by flow cytometry or a fluorescence plate reader. A shift in fluorescence indicates lipid peroxidation.

-

Concluding Remarks

This compound is a powerful research tool for elucidating the multifaceted roles of ALOX15. The provided protocols and data serve as a starting point for your investigations. It is essential to empirically determine the optimal experimental conditions for each specific application to ensure accurate and meaningful results.

References

Application Notes and Protocols for Alox15-IN-1 in Ferroptosis Induction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Arachidonate 15-lipoxygenase (Alox15), a key enzyme in this process, catalyzes the peroxidation of polyunsaturated fatty acids within cellular membranes, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][2] Alox15-IN-1 is a potent and selective inhibitor of Alox15 and serves as a valuable tool for studying the role of this enzyme in ferroptosis. These application notes provide a detailed protocol for utilizing this compound in a ferroptosis induction assay to investigate its potential as a ferroptosis modulator.

Mechanism of Action of Alox15 in Ferroptosis

Alox15 plays a crucial role in the execution of ferroptosis. Upon cellular insults such as oxidative stress or inhibition of glutathione peroxidase 4 (GPX4), Alox15 is activated. It then catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs), primarily arachidonic acid and linoleic acid, esterified in membrane phospholipids. This enzymatic reaction generates lipid hydroperoxides, which can propagate and lead to extensive membrane damage, ultimately resulting in cell death.[3][4] The activity of Alox15 is situated downstream of ferroptosis inducers like RSL3 (a GPX4 inhibitor) and erastin (an inhibitor of the cystine/glutamate antiporter system xc-).[4][5]

Signaling Pathway of Alox15 in Ferroptosis

The signaling cascade involving Alox15 in ferroptosis is intricate and can be influenced by various upstream regulators. One notable pathway involves the tumor suppressor p53 and spermidine/spermine N1-acetyltransferase 1 (SAT1). Under conditions of ROS stress, p53 can upregulate SAT1, which in turn increases the expression of Alox15, thereby promoting lipid peroxidation and ferroptosis. Another critical pathway is the reactive oxygen species (ROS)-mediated mitogen-activated protein kinase (MAPK) signaling pathway, which can be activated by ferroptotic stimuli and further enhance Alox15-mediated ferroptosis.[3]

Caption: Alox15 signaling in ferroptosis.

Experimental Protocols

This protocol describes the use of this compound to assess the role of Alox15 in a ferroptosis induction assay. The general workflow involves inducing ferroptosis with a known inducer (e.g., RSL3) and co-treating with this compound to determine if it can rescue the cells from ferroptotic death.

Materials

-

Cell line of interest (e.g., HT-1080 fibrosarcoma, H9C2 cardiomyocytes)

-

Complete cell culture medium

-

This compound (prepare stock solution in DMSO)

-

RSL3 (prepare stock solution in DMSO)

-

Ferrostatin-1 (positive control for ferroptosis inhibition; prepare stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®)

-

Reagents for measuring lipid peroxidation (e.g., C11-BODIPY™ 581/591, MDA assay kit)

-

Reagents for measuring intracellular iron (e.g., FerroOrange)

-

Reagents for western blotting (antibodies against Alox15, GPX4, and a loading control)

Experimental Workflow

Caption: Workflow for this compound ferroptosis assay.

Detailed Procedure

-

Cell Seeding:

-

Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

-

Pre-treatment with this compound:

-

Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 1 µM to 50 µM.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

-

Include a vehicle control (DMSO) and a positive control for ferroptosis inhibition (e.g., 1 µM Ferrostatin-1).

-

Incubate the cells for 1-2 hours.

-

-

Induction of Ferroptosis:

-

Prepare a working solution of the ferroptosis inducer RSL3 in complete cell culture medium. The optimal concentration of RSL3 should be determined empirically for each cell line but is typically in the range of 0.1 µM to 2 µM.[6]

-

Add the RSL3 solution to the wells already containing this compound.

-

Include a control group of cells treated with RSL3 alone.

-

-

Incubation:

-

Incubate the plate for an appropriate duration, typically 12-24 hours. The exact time should be optimized for the specific cell line and RSL3 concentration.

-

-

Endpoint Assays:

-

Cell Viability Assay: Measure cell viability using a standard method like the MTT assay or a luminescence-based assay like CellTiter-Glo®.

-

Lipid Peroxidation Assay:

-

For flow cytometry: Stain cells with C11-BODIPY™ 581/591 to detect lipid peroxidation.

-

For fluorescence microscopy or plate reader-based assays: Use specific probes for lipid hydroperoxides or measure malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) levels using commercially available kits.[6]

-

-

Western Blot Analysis: Lyse the cells and perform western blotting to analyze the expression levels of key ferroptosis-related proteins such as Alox15 and GPX4.

-

Data Presentation

The quantitative data from the experiments should be summarized in tables for easy comparison.

Table 1: Effect of this compound on RSL3-Induced Cell Death

| Treatment Group | Concentration | Cell Viability (% of Control) |

| Vehicle Control | - | 100 ± 5.2 |

| RSL3 | 1 µM | 45 ± 3.8 |

| RSL3 + this compound | 1 µM | 55 ± 4.1 |

| RSL3 + this compound | 10 µM | 78 ± 5.5 |

| RSL3 + this compound | 50 µM | 92 ± 4.9 |

| RSL3 + Ferrostatin-1 | 1 µM | 95 ± 3.2 |

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on RSL3-Induced Lipid Peroxidation

| Treatment Group | Concentration | Lipid Peroxidation (Fold Change) |

| Vehicle Control | - | 1.0 ± 0.1 |

| RSL3 | 1 µM | 3.5 ± 0.4 |

| RSL3 + this compound | 10 µM | 1.8 ± 0.2 |

| RSL3 + Ferrostatin-1 | 1 µM | 1.2 ± 0.1 |

Data are presented as mean ± SD from three independent experiments.

Troubleshooting

-

High background in assays: Ensure complete removal of medium and proper washing steps. Optimize antibody concentrations for western blotting.

-

Low signal in assays: Increase cell seeding density or incubation time. Ensure the proper functioning of reagents.

-

Inconsistent results: Maintain consistent cell culture conditions and passage numbers. Prepare fresh solutions of compounds for each experiment.

Conclusion